molecular formula C7H10N2O B2412332 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one CAS No. 751425-72-6

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one

Cat. No. B2412332
M. Wt: 138.17
InChI Key: GFZLNGLMNBGKAB-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular weight of 138.17 . It is a type of dihydropyrimidinone (DHPM), which are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .


Synthesis Analysis

Dihydropyrimidinones, including 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, can be synthetically produced using multi-component reactions like the Biginelli reaction . An efficient, cost-effective, recyclable, and green approach has been developed for the synthesis of new dihydropyrimidinone analogs via the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is characterized by a dihydropyrimidin-2-one moiety . The least-squares mean plane through this heterocycle is almost perpendicular to the aromatic ring .


Physical And Chemical Properties Analysis

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Synthesis and Antihypertensive Activity

  • Dihydropyrimidines, including derivatives of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, have been synthesized and tested for antihypertensive activity, showing promising results in structure-activity relationship studies (Rana, Kaur, & Kumar, 2004).

Antimicrobial Evaluation

  • New pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. These compounds include derivatives of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Farag, Kheder, & Mabkhot, 2008).

Anti-ulcer Activity

Unusual Oxidation–Dealkylation Process

  • Research into the oxidation and dealkylation of dihydropyrimidinones mediated by Co(II)/S2O82− has been conducted, revealing novel chemical processes (Shanmugam & Perumal, 2007).

Synthesis Using Strong Acidic Ion-exchange Membrane

  • The synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes has been explored, achieving high yields under specific conditions (Shu-jing, 2004).

Antithrombotic Agent Evaluation

  • Certain dihydropyrimidinone derivatives have been characterized and evaluated as effective antithrombotic agents in animal models (Priya et al., 2011).

Ionic Liquids Catalyst in Pyrimidine Synthesis

  • The use of ionic liquids catalysts for the synthesis of pyrimidine derivatives has been studied, showing efficiency and yield improvement (Cahyana, Liandi, & Anwar, 2022).

Corrosion Inhibition Properties

Synthesis and Calcium Channel Binding Studies

properties

IUPAC Name

4-ethyl-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZLNGLMNBGKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one

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